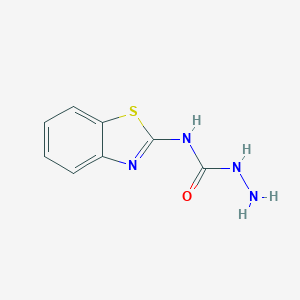
1-Amino-3-(1,3-benzothiazol-2-yl)urea
货号 B162830
分子量: 208.24 g/mol
InChI 键: YLYUBIJVSLAFBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04873224
Procedure details


A solution of 4-nitrophenyl chloroformate, 5.04 g (25 mMole) in 25 ml of dry chloroform was added dropwise to a to a ice cooled, stirred solution of 2-aminobenzothiazole, 3.75 gm (25 mMole) in 50 ml of dry pyridine. The mixture was stirred at 0° C. for 45 minutes longer. Anhydrous hydrazine, 1.6 ml (250 mMole), was added rapidly to the stirred reaction mixture and the ice bath was removed. Stirring was continued for 3 hours at 22° C. Insolubles were filtered, rinsed with cold methanol and dissolved in dilute aqueous hydrochloric acid. Insolubles were filtered off and the aqueous solution was extracted with ethyl acetate. The aqueous solution was made basic, pH 9.5, by addition of aqueous sodium hydroxide. The insoluble product was filtered, washed with water, dried, and recrystallized from ethanol furnishing 1.35 g of 4-(benzothiazol-2-yl)-semicarbazide melting at 225° C. The product was characterized by nuclear magnetic resonance, mass spectra, infrared spectra and elemental analyses.

[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
Cl[C:2](OC1C=CC([N+]([O-])=O)=CC=1)=[O:3].[NH2:14][C:15]1[S:16][C:17]2[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=2[N:19]=1.[NH2:24][NH2:25]>C(Cl)(Cl)Cl.N1C=CC=CC=1>[S:16]1[C:17]2[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=2[N:19]=[C:15]1[NH:14][C:2](=[O:3])[NH:24][NH2:25]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC2=C(N1)C=CC=C2
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 0° C. for 45 minutes longer
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ice bath was removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 3 hours at 22° C
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Insolubles were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with cold methanol
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in dilute aqueous hydrochloric acid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Insolubles were filtered off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous solution was extracted with ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
pH 9.5, by addition of aqueous sodium hydroxide
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble product was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethanol furnishing 1.35 g of 4-(benzothiazol-2-yl)-semicarbazide melting at 225° C
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
S1C(=NC2=C1C=CC=C2)NC(NN)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
